2-Chloro-3-methylbenzaldehyde
Overview
Description
2-Chloro-3-methylbenzaldehyde is an organic compound with the molecular formula C8H7ClO. It is a derivative of benzaldehyde, where the benzene ring is substituted with a chlorine atom at the second position and a methyl group at the third position. This compound is used in various chemical syntheses and has applications in different fields of research and industry.
Mechanism of Action
Target of Action
Aldehydes can react with various biological nucleophiles, such as proteins and dna, which could potentially alter their function .
Mode of Action
Aldehydes, like “2-Chloro-3-methylbenzaldehyde”, can form covalent bonds with nucleophilic sites in biological molecules. For example, they can react with amines to form imines or with hydrazine to form hydrazones .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloro-3-methylbenzaldehyde can be synthesized through several methods. One common method involves the chlorination of 3-methylbenzaldehyde. The reaction typically uses chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) under controlled conditions to ensure selective chlorination at the desired position.
Another method involves the formylation of 2-chloro-3-methylbenzene. This can be achieved using the Vilsmeier-Haack reaction, where 2-chloro-3-methylbenzene is treated with a mixture of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to introduce the formyl group at the benzene ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-methylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-chloro-3-methylbenzoic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to 2-chloro-3-methylbenzyl alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, leading to the formation of various derivatives depending on the nucleophile used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Major Products
Oxidation: 2-Chloro-3-methylbenzoic acid.
Reduction: 2-Chloro-3-methylbenzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile.
Scientific Research Applications
2-Chloro-3-methylbenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicine: It serves as a building block for the synthesis of potential therapeutic agents and drug candidates.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of more complex molecules.
Comparison with Similar Compounds
Similar Compounds
2-Chlorobenzaldehyde: Similar structure but lacks the methyl group at the third position.
3-Chlorobenzaldehyde: Chlorine atom is at the third position instead of the second.
4-Chloro-3-methylbenzaldehyde: Chlorine atom is at the fourth position instead of the second.
Uniqueness
2-Chloro-3-methylbenzaldehyde is unique due to the specific positioning of the chlorine and methyl groups on the benzene ring, which influences its reactivity and the types of reactions it can undergo. This unique structure makes it a valuable intermediate in the synthesis of various specialized compounds.
Properties
IUPAC Name |
2-chloro-3-methylbenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO/c1-6-3-2-4-7(5-10)8(6)9/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGOLMLQWRYFRHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50560942 | |
Record name | 2-Chloro-3-methylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50560942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61563-28-8 | |
Record name | 2-Chloro-3-methylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50560942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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